CAS number and molecular weight for 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine
CAS number and molecular weight for 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While a specific CAS Number for this molecule is not readily found in public databases, indicating its potential novelty or limited public documentation, this guide furnishes a comprehensive profile based on its chemical structure. This document will cover its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, methods for its structural elucidation, and an exploration of its potential pharmacological applications based on the known bioactivities of structurally related pyrimidine derivatives. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] These six-membered heterocyclic compounds, containing two nitrogen atoms at positions 1 and 3, are integral to the structure of nucleobases in DNA and RNA.[3] The versatile nature of the pyrimidine ring allows for extensive functionalization, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] This guide focuses on the specific derivative, 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine, which incorporates a piperidine moiety linked through an ether bond, a structural motif with significant potential for modulating biological activity.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is crucial for its synthesis, handling, and formulation. The key properties of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine are summarized below.
| Property | Value | Source |
| IUPAC Name | 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine | - |
| Molecular Formula | C₁₁H₁₇N₃O | Calculated |
| Molecular Weight | 207.27 g/mol | Calculated[6][7][8][9][] |
| CAS Number | Not available in public databases | - |
Chemical Structure:
Caption: Chemical structure of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine.
Synthesis and Purification
The synthesis of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine can be efficiently achieved through a Williamson ether synthesis.[11][12][13] This well-established method involves the reaction of an alkoxide with a suitable alkyl halide. In this proposed synthesis, the alkoxide of 4-hydroxypiperidine reacts with 2-chloro-4,6-dimethylpyrimidine.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol
Materials:
-
2-Chloro-4,6-dimethylpyrimidine
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4-Hydroxypiperidine
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Alkoxide: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of 4-hydroxypiperidine.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-4,6-dimethylpyrimidine (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine.
Structural Elucidation and Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Expected Analytical Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methyl groups on the pyrimidine ring (a singlet integrating to 6H), the pyrimidine ring proton (a singlet integrating to 1H), and distinct signals for the protons of the piperidine ring, including the methine proton at the 4-position and the methylene protons at the 2, 3, 5, and 6-positions. The NH proton of the piperidine ring should also be observable.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display unique resonances for each carbon atom in the molecule, including the methyl carbons, the carbons of the pyrimidine ring, and the carbons of the piperidine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₁H₁₇N₃O) by providing an accurate mass measurement of the molecular ion ([M+H]⁺).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H, C=N, C-O, and N-H stretching vibrations.
Potential Applications and Pharmacological Insights
While specific biological data for 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine is not widely available, the pyrimidine scaffold is a well-known pharmacophore with a broad range of biological activities.[14][15] Derivatives of pyrimidine have been extensively investigated and developed as therapeutic agents.[1][3]
Potential Therapeutic Areas:
-
Oncology: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various kinases and other signaling pathways involved in cell proliferation and survival.[5][16] The 4,6-dimethylpyrimidine core, in particular, has been incorporated into molecules with demonstrated antitumor effects.
-
Infectious Diseases: The pyrimidine nucleus is a key component in a number of antibacterial, antifungal, and antiviral drugs.[3] These compounds can act by inhibiting essential enzymes in pathogens or by interfering with their replication processes.
-
Inflammatory Disorders: Certain pyrimidine derivatives have shown significant anti-inflammatory properties, suggesting their potential use in treating a variety of inflammatory conditions.[15]
-
Central Nervous System (CNS) Disorders: The structural versatility of pyrimidines has also led to their exploration as agents targeting CNS disorders.
The incorporation of the (piperidin-4-yloxy) moiety may influence the compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, while also providing a vector for further structural modifications to optimize biological activity and selectivity.
Safety and Handling
As with any chemical compound, 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be consulted for detailed information on handling, storage, and disposal.
Conclusion
4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine represents a potentially valuable scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, a reliable synthetic route, and insights into its potential pharmacological relevance. The information presented herein is intended to facilitate further research and exploration of this and related compounds within the scientific community.
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery‐synthesis and biological activity. (2021). Journal of Heterocyclic Chemistry.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend.
- Diverse Pharmacological Potential of Various Substituted Pyrimidine Deriv
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). Molecules, 27(19), 6296.
- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(3), 1033.
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Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]
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Williamson ether synthesis. (2023). In Wikipedia. Retrieved from [Link]
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). Letters in Organic Chemistry, 18(4), 311-317.
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Molecular Weight Calculator. (n.d.). Good Calculators. Retrieved from [Link]
- A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Journal of Drug Delivery and Therapeutics, 10(5), 214-220.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules, 29(19), 4496.
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